REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1.[C:14]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][CH2:15]1>O1CCOCC1>[O:20]=[C:14]([NH:1][CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([S:10](=[O:11])(=[O:12])[NH2:13])=[CH:8][CH:9]=1)[CH2:15][CH2:16][C:17]([OH:19])=[O:18]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NCCC1=CC=C(C=C1)S(=O)(=O)N
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the slurry was heated to a reflux overnight
|
Duration
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8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with cold dioxane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)NCCC1=CC=C(C=C1)S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.6 mol | |
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92000% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |